molecular formula C13H7Cl2FN2O3 B5753464 2-chloro-N-(4-chloro-2-fluorophenyl)-4-nitrobenzamide

2-chloro-N-(4-chloro-2-fluorophenyl)-4-nitrobenzamide

Cat. No. B5753464
M. Wt: 329.11 g/mol
InChI Key: TXONCDAYWFWTOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(4-chloro-2-fluorophenyl)-4-nitrobenzamide is a chemical compound used in scientific research. It is a member of the benzamide family and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-chloro-2-fluorophenyl)-4-nitrobenzamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes involved in cell growth and division. This inhibition can lead to the death of cancer cells, making this compound a potential anticancer agent.
Biochemical and Physiological Effects:
2-chloro-N-(4-chloro-2-fluorophenyl)-4-nitrobenzamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-N-(4-chloro-2-fluorophenyl)-4-nitrobenzamide in lab experiments include its ability to induce apoptosis in cancer cells and its potential as an anticancer agent. However, the limitations include its toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 2-chloro-N-(4-chloro-2-fluorophenyl)-4-nitrobenzamide. These include:
1. Further studies on its mechanism of action to better understand its potential as an anticancer agent.
2. Development of new drugs based on the structure of 2-chloro-N-(4-chloro-2-fluorophenyl)-4-nitrobenzamide for the treatment of various diseases.
3. Investigation of its potential as an immunomodulatory agent.
4. Exploration of its potential as a tool for studying the role of benzamide derivatives in cancer therapy.
In conclusion, 2-chloro-N-(4-chloro-2-fluorophenyl)-4-nitrobenzamide is a chemical compound with various applications in scientific research. Its potential as an anticancer agent and its ability to induce apoptosis in cancer cells make it a promising compound for the development of new drugs. Further research is needed to fully understand its mechanism of action and explore its potential in other areas of medicine.

Synthesis Methods

The synthesis of 2-chloro-N-(4-chloro-2-fluorophenyl)-4-nitrobenzamide involves the reaction of 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride. This intermediate is then reacted with 4-chloro-2-fluoroaniline to form the corresponding amide. The amide is then chlorinated with phosphorus oxychloride to give the final product.

Scientific Research Applications

2-chloro-N-(4-chloro-2-fluorophenyl)-4-nitrobenzamide has been found to have various applications in scientific research. It has been used as a tool for studying the role of benzamide derivatives in cancer therapy. It has also been used in the development of new drugs for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.

properties

IUPAC Name

2-chloro-N-(4-chloro-2-fluorophenyl)-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2FN2O3/c14-7-1-4-12(11(16)5-7)17-13(19)9-3-2-8(18(20)21)6-10(9)15/h1-6H,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXONCDAYWFWTOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)NC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4-chloro-2-fluorophenyl)-4-nitrobenzamide

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